molecular formula C21H23ClN2O2 B5620439 7-chloro-4-(4-piperidin-3-ylbenzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

7-chloro-4-(4-piperidin-3-ylbenzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No. B5620439
M. Wt: 370.9 g/mol
InChI Key: ITSUYIIQLBIMEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazepine derivatives often involves multi-step chemical reactions, starting from simpler aromatic or heteroaromatic compounds. For instance, compounds similar to the one have been synthesized through cyclization reactions, followed by specific functional group transformations. A notable example is the synthesis of racemic and optically active 2-chloroethylcarbamoyl derivatives of tetrahydrobenzazepines, which are synthesized via consecutive treatment with dibenzoyl-tartaric acids, showcasing the complexity and specificity required in synthesizing such molecules (Mondeshka et al., 1990).

Molecular Structure Analysis

The molecular structure of benzoxazepines, including 7-chloro-4-(4-piperidin-3-ylbenzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, typically features a complex arrangement of rings, including benzene and azepine structures, which are crucial for their biological activity. Crystal structure studies of related compounds reveal specific geometric parameters and intermolecular interactions, such as hydrogen bonding, that contribute to their stability and reactivity (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Benzoxazepine derivatives undergo various chemical reactions, reflecting their chemical properties. These reactions include cyclizations, N-alkylations, and condensations, pivotal in their synthesis and modifications. The presence of functional groups such as chloro, methoxy, and piperidinyl significantly influences their chemical behavior and potential as pharmacological agents.

Physical Properties Analysis

The physical properties of benzoxazepines, including solubility, melting point, and crystalline structure, are influenced by their molecular composition and arrangement. These properties are critical for their application in drug formulation and delivery. Studies on related compounds provide insights into how structural variations affect these physical properties (Blanco et al., 2012).

properties

IUPAC Name

(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(4-piperidin-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c22-19-7-8-20-18(12-19)14-24(10-11-26-20)21(25)16-5-3-15(4-6-16)17-2-1-9-23-13-17/h3-8,12,17,23H,1-2,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSUYIIQLBIMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N3CCOC4=C(C3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-(4-piperidin-3-ylbenzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

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